molecular formula C18H14F2N2O3 B6497635 2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953014-81-8

2,6-difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide

カタログ番号: B6497635
CAS番号: 953014-81-8
分子量: 344.3 g/mol
InChIキー: XLZVAFRJYCIBSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 2,6-difluorobenzamide core linked to a 1,2-oxazole heterocycle substituted with a 4-methoxyphenyl group. The 2,6-difluoro motif is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the 4-methoxyphenyl group may modulate lipophilicity and target engagement. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., 1,2,4-oxadiazole derivatives) are synthesized via nucleophilic substitution or coupling reactions under mild conditions .

特性

IUPAC Name

2,6-difluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c1-24-13-7-5-11(6-8-13)16-9-12(22-25-16)10-21-18(23)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZVAFRJYCIBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2,6-Difluoro-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

The compound exhibits its biological effects primarily through the modulation of calcium release-activated calcium (CRAC) channels. It has been identified as a potent inhibitor of these channels, which play a crucial role in various cellular processes, including muscle contraction, secretion, and cell proliferation. The inhibition of CRAC channels can lead to reduced cell proliferation and increased apoptosis in certain cancer cells .

Antitumor Activity

Research indicates that this compound has significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 0.5 to 1.5 µM across different cell lines, indicating potent activity against these tumors .

In Vivo Studies

In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor size when administered at doses of 10 mg/kg body weight. The mechanism appears to involve the induction of apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated tissues .

Comparative Analysis with Other Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with other known compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
This compound0.5 - 1.5CRAC channel inhibition
Toremifene0.38Estrogen receptor antagonist
Doxorubicin0.25Topoisomerase II inhibitor

This table illustrates that while the compound is effective, it operates through different mechanisms than traditional chemotherapeutics like doxorubicin and tamoxifen.

Study on Efficacy Against Ebola Virus

A recent study evaluated the efficacy of various benzamide derivatives against the Ebola virus (EBOV). Among them, the derivative containing the oxazole moiety showed promising results:

  • Compound Tested : A related benzamide derivative with structural similarities.
  • Results : EC50 values were reported at approximately 0.93 µM with a selectivity index (SI) of 10.
  • Mechanism : The compound inhibited viral entry at the level of NPC1 (Niemann-Pick C1), which is critical for EBOV infection .

Clinical Implications

The findings from these studies suggest that compounds like this compound could serve as leads for developing new therapies for cancers and viral infections such as Ebola.

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Scaffold Variations

  • Compound III.a (1,2,4-Oxadiazole Derivative): Structure: 2,6-Difluoro-3-((5-phenyl-1,2,4-oxadiazol-3-yl)methoxy)benzamide. Key Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes 4-methoxyphenyl with phenyl. Implications: The 1,2,4-oxadiazole’s higher polarity may reduce membrane permeability compared to 1,2-oxazole.
  • LMM5 (1,3,4-Oxadiazole Derivative) :

    • Structure: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences: Uses a 1,3,4-oxadiazole core with a sulfamoyl benzamide group. The 4-methoxyphenyl is attached via a methylene bridge.
    • Activity: Demonstrates antifungal action via thioredoxin reductase inhibition, suggesting heterocycle-dependent target specificity. The sulfamoyl group may enhance solubility but reduce CNS penetration compared to the difluorobenzamide motif .

Substituent-Driven Functional Differences

  • Patent Derivatives (Triazolo-Oxazepine/Triazolo-Thiazine) :
    • Structures: Complex benzamides with fused triazolo-heterocycles (e.g., triazolo-oxazepine).
    • Key Differences: Replace 1,2-oxazole with polycyclic systems, introducing conformational constraints.
    • Implications: Such modifications are designed for kinase or protease inhibition, leveraging rigid frameworks for allosteric binding—distinct from the target compound’s likely applications .

Key Research Findings and Implications

  • Heterocycle Impact : The 1,2-oxazole in the target compound balances rigidity and lipophilicity, differing from 1,3,4-oxadiazoles (polar, antifungal) or pyrazines (calcium channel targeting).
  • Substituent Effects : The 4-methoxyphenyl group may enhance binding to aromatic-rich targets (e.g., enzymes or GPCRs) compared to phenyl or sulfamoyl groups.
  • Synthetic Flexibility : Analogous compounds (e.g., III.a) are synthesized via nucleophilic substitutions, suggesting feasible derivatization routes for the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。